4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, a pyrazine ring, and an azetidine ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is the Rh(III)-catalyzed C–H bond functionalization, which provides a straightforward way to introduce the desired functional groups . This method involves the use of internal alkynes and specific solvents to achieve moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholino-1,2,5-thiadiazole: Shares the morpholine ring but differs in other functional groups.
Phenyl boronic acid (PBA) containing BODIPY dyes: Similar in terms of functional versatility but used primarily in bioanalytical applications.
Uniqueness
4-(morpholine-4-sulfonyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is unique due to its combination of functional groups, which provides a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H21N5O4S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C18H21N5O4S/c24-18(21-15-12-22(13-15)17-11-19-5-6-20-17)14-1-3-16(4-2-14)28(25,26)23-7-9-27-10-8-23/h1-6,11,15H,7-10,12-13H2,(H,21,24) |
InChI Key |
VKSQEZAVAWWOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CN(C3)C4=NC=CN=C4 |
Origin of Product |
United States |
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